2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring attached to a pyrazine moiety through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of pyrazine derivatives with cyclobutanol precursors. One common method involves the use of a Grignard reagent, where a pyrazine derivative is reacted with a cyclobutanol precursor under controlled conditions to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol has been extensively studied for its applications in:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism by which 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-[Methyl(pyridin-2-yl)amino]cyclobutan-1-ol: Contains a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a pyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(7-2-3-8(7)13)9-6-10-4-5-11-9/h4-8,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHJDKIZZZYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.